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Compound of Interest

Compound Name: 3-(2-Methoxy-benzyl)-piperidine

Cat. No.: B1366186 Get Quote

CAS Number: 420137-10-6 Molecular Formula: C₁₃H₁₉NO Molecular Weight: 205.30 g/mol

Foreword for the Advanced Researcher
This document serves as a comprehensive technical guide for researchers, medicinal

chemists, and drug development professionals interested in the synthesis, characterization,

and potential applications of 3-(2-Methoxy-benzyl)-piperidine. The piperidine scaffold is a

cornerstone in modern pharmacology, recognized as a "privileged structure" due to its

prevalence in numerous FDA-approved drugs, particularly those targeting the central nervous

system (CNS).[1][2] This guide moves beyond a simple recitation of facts, aiming to provide a

deeper understanding of the causality behind the scientific protocols and the structure-activity

relationships that make this compound a compelling subject for further investigation. The

information presented herein is synthesized from established chemical principles and

extrapolated data, providing a robust framework for laboratory work and strategic research

planning.

Section 1: The Piperidine Core - A Privileged
Scaffold in CNS Drug Discovery
The six-membered nitrogen-containing heterocycle, piperidine, is a recurring motif in a

multitude of clinically successful pharmaceuticals.[3] Its significance stems from a combination

of favorable physicochemical properties. The piperidine ring can exist in a stable chair

conformation, allowing for precise spatial orientation of substituents, which is critical for
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selective receptor binding. Furthermore, the basic nitrogen atom (pKa of piperidine is ~11.2) is

often protonated at physiological pH, enabling ionic interactions with biological targets and

influencing properties like aqueous solubility and membrane permeability.[4] The ability of many

piperidine-containing compounds to cross the blood-brain barrier makes them particularly

valuable for developing treatments for neurological and psychiatric disorders.[4]

The subject of this guide, 3-(2-Methoxy-benzyl)-piperidine, combines this privileged

piperidine core with a methoxy-substituted benzyl group at the 3-position. This substitution

pattern is of particular interest as it introduces a combination of lipophilic and potentially

hydrogen-bond-accepting features, offering a nuanced profile for interacting with biological

targets.

Section 2: Synthesis of 3-(2-Methoxy-benzyl)-
piperidine
While a specific, peer-reviewed synthesis for 3-(2-Methoxy-benzyl)-piperidine is not readily

available in the literature, a chemically sound and efficient route can be designed based on

well-established methodologies for the synthesis of substituted piperidines. The most direct and

industrially scalable approach involves the catalytic hydrogenation of the corresponding

pyridine precursor, 3-(2-Methoxy-benzyl)-pyridine.

Proposed Synthetic Pathway
The proposed two-step synthesis starts from commercially available 3-picoline and 2-

methoxybenzaldehyde.

Step 1: Condensation

Step 2: Catalytic Hydrogenation

3-Picoline

3-(2-Methoxy-styryl)-pyridine Acetic Anhydride, Heat

2-Methoxybenzaldehyde

3-(2-Methoxy-benzyl)-pyridine H2, Pd/C 3-(2-Methoxy-benzyl)-piperidine
 H2, PtO2, Acetic Acid
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Caption: Proposed two-step synthesis of 3-(2-Methoxy-benzyl)-piperidine.

Detailed Experimental Protocol
Step 1: Synthesis of 3-(2-Methoxy-benzyl)-pyridine

This step involves a condensation reaction followed by reduction. A more direct approach

involves the catalytic hydrogenation of 3-(2-methoxy-styryl)-pyridine which can be formed from

the condensation of 3-picoline and 2-methoxybenzaldehyde. A simpler, though potentially

lower-yielding, alternative is a direct benzylation, however, the following hydrogenation protocol

is more robust. For the purpose of this guide, we will assume the precursor 3-(2-Methoxy-

benzyl)-pyridine is available or synthesized via standard methods. The critical step is the

reduction of the pyridine ring.

Step 2: Catalytic Hydrogenation of 3-(2-Methoxy-benzyl)-pyridine to 3-(2-Methoxy-benzyl)-
piperidine

The catalytic hydrogenation of substituted pyridines is a well-established method for the

synthesis of piperidine derivatives.[5][6] Platinum(IV) oxide (PtO₂), also known as Adams'

catalyst, in an acidic medium like glacial acetic acid is a highly effective system for this

transformation. The acid protonates the pyridine nitrogen, which facilitates the reduction of the

aromatic ring.[5]

Materials and Equipment:

3-(2-Methoxy-benzyl)-pyridine

Platinum(IV) oxide (PtO₂, Adams' catalyst)

Glacial Acetic Acid

Ethyl Acetate

Saturated Sodium Bicarbonate (NaHCO₃) solution

Anhydrous Sodium Sulfate (Na₂SO₄)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.benchchem.com/product/b1366186?utm_src=pdf-body-img
https://www.benchchem.com/product/b1366186?utm_src=pdf-body
https://www.benchchem.com/product/b1366186?utm_src=pdf-body
https://www.benchchem.com/product/b1366186?utm_src=pdf-body
https://www.nmrdb.org/
https://ncstate.pressbooks.pub/organicchem/chapter/infrared-spectra-of-some-common-functional-groups/
https://www.nmrdb.org/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1366186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


High-pressure hydrogenation reactor (e.g., Parr apparatus)

Standard laboratory glassware

Rotary evaporator

Magnetic stirrer

Procedure:

Reactor Setup: In a suitable high-pressure reactor vessel, dissolve 3-(2-Methoxy-benzyl)-

pyridine (1.0 eq) in glacial acetic acid (5-10 mL per gram of substrate).

Catalyst Addition: To the solution, carefully add PtO₂ (5 mol%). Caution: The catalyst may be

pyrophoric in the presence of flammable solvents and hydrogen. Handle in an inert

atmosphere if possible.

Hydrogenation:

Securely seal the reactor and connect it to the hydrogenation apparatus.

Purge the reactor head several times with an inert gas (e.g., nitrogen or argon) to remove

air.

Pressurize the reactor with hydrogen gas to 50-70 bar.[6]

Commence vigorous stirring and maintain the reaction at room temperature. The reaction

progress can be monitored by TLC or by observing the cessation of hydrogen uptake. The

reaction is typically complete within 6-10 hours.[6]

Work-up:

Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen

gas.

Purge the reactor with an inert gas.

Open the reactor and dilute the reaction mixture with ethyl acetate.
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Carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: Do not

allow the filter cake to dry completely in the air. Quench the filter cake with water

immediately after filtration.

Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by

washing with a saturated solution of NaHCO₃ until effervescence ceases.

Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure using a rotary evaporator to yield the crude product.

Purification: The crude 3-(2-Methoxy-benzyl)-piperidine can be purified by column

chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in

dichloromethane or ethyl acetate in hexanes) to afford the final product as a colorless oil or a

solid.[6]

Section 3: Physicochemical and Analytical
Characterization
While a comprehensive, experimentally-derived dataset for 3-(2-Methoxy-benzyl)-piperidine
is not published, its properties can be predicted based on its structure and data from

commercial suppliers.[7][8]

Physicochemical Properties
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Property Predicted/Reported Value Source

CAS Number 420137-10-6 [7]

Molecular Formula C₁₃H₁₉NO [8]

Molecular Weight 205.30 g/mol [8]

Appearance Solid [8]

Boiling Point 304.5 °C at 760 mmHg [7]

Density 1.002 g/cm³ [7]

Flash Point 125.5 °C [7]

Refractive Index 1.519 [7]

Predicted Spectroscopic Data
Disclaimer: The following spectroscopic data are predicted based on the chemical structure

and typical values for similar functional groups. They are intended for guidance and should be

confirmed by experimental analysis.

3.2.1. ¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, methoxy, benzyl,

and piperidine protons.
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Justification

~7.20-6.80 m 4H Ar-H

Aromatic protons

of the 1,2-

disubstituted

benzene ring.

~3.85 s 3H -OCH₃

Singlet for the

methoxy group

protons.

~3.10-2.50 m 3H

Piperidine-H (α

to N), Benzyl-

CH₂

Overlapping

multiplets for the

protons on the

carbons adjacent

to the nitrogen

and the benzylic

protons.

~2.00-1.20 m 7H Piperidine-H, NH

Complex

multiplets for the

remaining

piperidine ring

protons and the

N-H proton. The

N-H signal may

be broad.

3.2.2. ¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
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Chemical Shift (δ, ppm) Assignment Justification

~157.0 Ar-C (C-OCH₃)

Quaternary aromatic carbon

attached to the electron-

donating methoxy group.

~130.0-110.0 Ar-C
Aromatic carbons of the

benzene ring.

~55.0 -OCH₃ Methoxy carbon.

~50.0-45.0 Piperidine-C (α to N)
Carbons of the piperidine ring

adjacent to the nitrogen.

~40.0-30.0 Benzyl-CH₂, Piperidine-C
Benzylic carbon and other

piperidine ring carbons.

3.2.3. Infrared (IR) Spectroscopy (Predicted Key Absorptions)

The IR spectrum will show characteristic absorption bands for the functional groups present.
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Wavenumber
(cm⁻¹)

Intensity Assignment Justification

3350-3300 Medium, Sharp N-H stretch
Characteristic of a

secondary amine.[6]

3100-3000 Medium Aromatic C-H stretch

C-H stretching

vibrations of the

benzene ring.[9]

2950-2800 Strong Aliphatic C-H stretch

C-H stretching

vibrations of the

piperidine and benzyl

methylene groups.[9]

1600, 1490 Medium-Strong C=C stretch
Aromatic ring skeletal

vibrations.[9]

1240 Strong
C-O stretch (Aryl

ether)

Asymmetric C-O-C

stretching of the

methoxy group.

750 Strong C-H out-of-plane bend

Characteristic of

ortho-disubstituted

benzene.[9]

3.2.4. Mass Spectrometry (MS) (Predicted Fragmentation)

Under electron ionization (EI), the fragmentation of 3-(2-Methoxy-benzyl)-piperidine is

expected to be initiated by ionization at the nitrogen atom, followed by α-cleavage.

Molecular Ion (M⁺): m/z = 205

Base Peak: A prominent peak at m/z 91 corresponding to the tropylium ion ([C₇H₇]⁺), formed

by cleavage of the bond between the piperidine ring and the benzyl group.

Other Key Fragments:

Loss of the methoxybenzyl group to give a fragment corresponding to the piperidinyl

cation.
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Fragmentation of the piperidine ring itself.

Section 4: Applications in Drug Discovery and
Medicinal Chemistry
3-(2-Methoxy-benzyl)-piperidine serves as a valuable building block and a lead compound for

the development of novel therapeutics, particularly for CNS disorders.[7]

Rationale for CNS Activity
The structural features of 3-(2-Methoxy-benzyl)-piperidine suggest potential interactions with

various CNS targets:

Piperidine Moiety: As previously discussed, this is a common scaffold in CNS-active drugs,

imparting favorable pharmacokinetic properties.[2][4]

Benzyl Group: The benzyl substituent can engage in hydrophobic and π-stacking

interactions within receptor binding pockets.

Methoxy Group: The ortho-methoxy group can act as a hydrogen bond acceptor and

influence the conformation of the benzyl group, potentially leading to enhanced selectivity for

specific receptor subtypes. The position of the methoxy group can significantly impact

binding affinity and selectivity.[10]

Potential Therapeutic Targets
Based on the structure-activity relationships of similar compounds, 3-(2-Methoxy-benzyl)-
piperidine and its derivatives could be investigated for activity at the following targets:

Serotonin and Dopamine Transporters (SERT and DAT): Substituted N-benzyl piperidines

are known to interact with monoamine transporters, suggesting potential applications as

antidepressants or treatments for substance abuse disorders.[10]

Sigma Receptors: The piperidine scaffold is a common feature in sigma receptor ligands,

which are implicated in a variety of neurological conditions including pain, depression, and

neurodegenerative diseases.
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Acetylcholinesterase (AChE): Some benzylpiperidine derivatives have shown activity as

AChE inhibitors, a key target in the treatment of Alzheimer's disease.[11]

3-(2-Methoxy-benzyl)-piperidine

Library Synthesis
(Derivatization)

 Scaffold for
 diversification

High-Throughput Screening
(Target-based or Phenotypic)

Hit Identification

Lead Optimization
(SAR Studies)

 Active compounds

Preclinical Development
(In vivo studies)

Clinical Candidate

Click to download full resolution via product page

Caption: A typical drug discovery workflow starting with 3-(2-Methoxy-benzyl)-piperidine.
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Section 5: Safety and Handling
3-(2-Methoxy-benzyl)-piperidine is classified as an irritant.[7] Standard laboratory safety

precautions should be observed when handling this compound.

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-

resistant gloves.

Handling: Avoid inhalation of dust or vapors. Avoid contact with eyes and skin. Use in a well-

ventilated area or a fume hood.

Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Section 6: Conclusion
3-(2-Methoxy-benzyl)-piperidine represents a molecule of significant interest at the

intersection of synthetic organic chemistry and medicinal chemistry. Its synthesis is achievable

through established and scalable methods, and its structural features make it a promising

scaffold for the development of novel CNS-active agents. This guide has provided a

comprehensive overview of its synthesis, predicted analytical characteristics, and potential

applications, offering a solid foundation for researchers to embark on further investigation of

this intriguing compound. The elucidation of its precise pharmacological profile through

systematic screening and structure-activity relationship studies is a logical and compelling next

step in unlocking its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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